

Linderanine C spectroscopic data (NMR, MS, IR, UV-Vis)

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Compound of Interest

Compound Name: Linderanine C

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Linderanine C: A Spectroscopic and In-Silico Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Linderanine C**, a sesquiterpene lactone of significant interest. Due to the limited availability of a complete, unified public dataset for **Linderanine C**, this document presents a compilation of available information, supplemented with representative data from closely related compounds to offer a comprehensive analytical perspective. The guide also details the general experimental protocols for acquiring such spectroscopic data and visualizes the compound's known biological signaling pathway.

Introduction

Linderanine C is a naturally occurring sesquiterpene lactone isolated from *Lindera aggregata*, a plant used in traditional medicine. Recent studies have highlighted its potential therapeutic effects, particularly its role in regulating macrophage polarization by inhibiting the MAPK signaling pathway, suggesting its potential in treating conditions like ulcerative colitis.^[1] A thorough understanding of its chemical structure, confirmed through various spectroscopic techniques, is paramount for its further development as a potential therapeutic agent.

Spectroscopic Data

A comprehensive and publicly accessible dataset for all spectroscopic aspects of **Linderanine C** is not currently available. Therefore, the following tables present a representative summary of the kind of data expected for a sesquiterpene lactone, based on published data for similar compounds.[2][3][4][5][6] This information serves as a reference for researchers working on the isolation and characterization of **Linderanine C** and related natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Representative ¹H-NMR Data for a Sesquiterpene Lactone (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.32	s	H-13b	H-3
5.78	s	H-13a	
5.59	d	7.4	
5.27	m	H-8	H-5
5.25	m	H-6	
5.22	d	10.1	
5.08	s	H-1	H-2b, 9b
2.98	s	H-7	
2.72	d	13.9	
2.41	d	13.5	H-9a
2.11	s	H-2a	H-14
1.90	s	H-14	
1.79	s	H-15	

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[4]

Table 2: Representative ^{13}C -NMR Data for a Sesquiterpene Lactone (CDCl_3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
170.4	C	C-12
138.9	C	C-11
121.1	CH_2	C-13
148.9	C	C-10
86.4	C	C-4
83.3	CH	C-6
43.2	CH	C-7
30.2	CH_2	C-9
...

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Representative Mass Spectrometry Data for a Sesquiterpene Lactone

Ion	m/z (Observed)	Molecular Formula
$[\text{M}+\text{H}]^+$	421.2561	$\text{C}_{22}\text{H}_{29}\text{O}_8$
$[\text{M}+\text{NH}_4]^+$	444.2226	$\text{C}_{21}\text{H}_{34}\text{NO}_9$
$[\text{M}-\text{H}_2\text{O}]$	262	-

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Representative IR Spectroscopy Data for a Sesquiterpene Lactone

Wavenumber (cm ⁻¹)	Functional Group
3348 - 3384	O-H (hydroxyl)
2921 - 2928	C-H (alkane)
1746 - 1750	C=O (γ -lactone)
1658	C=C (alkene)
1265	C-O (ester)

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[\[2\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule.

Table 5: Representative UV-Vis Spectroscopy Data for a Sesquiterpene Lactone (in Methanol)

λ_{max} (nm)	Chromophore
203	$\pi \rightarrow \pi^*$ transition
276	$n \rightarrow \pi^*$ transition

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[\[2\]](#)

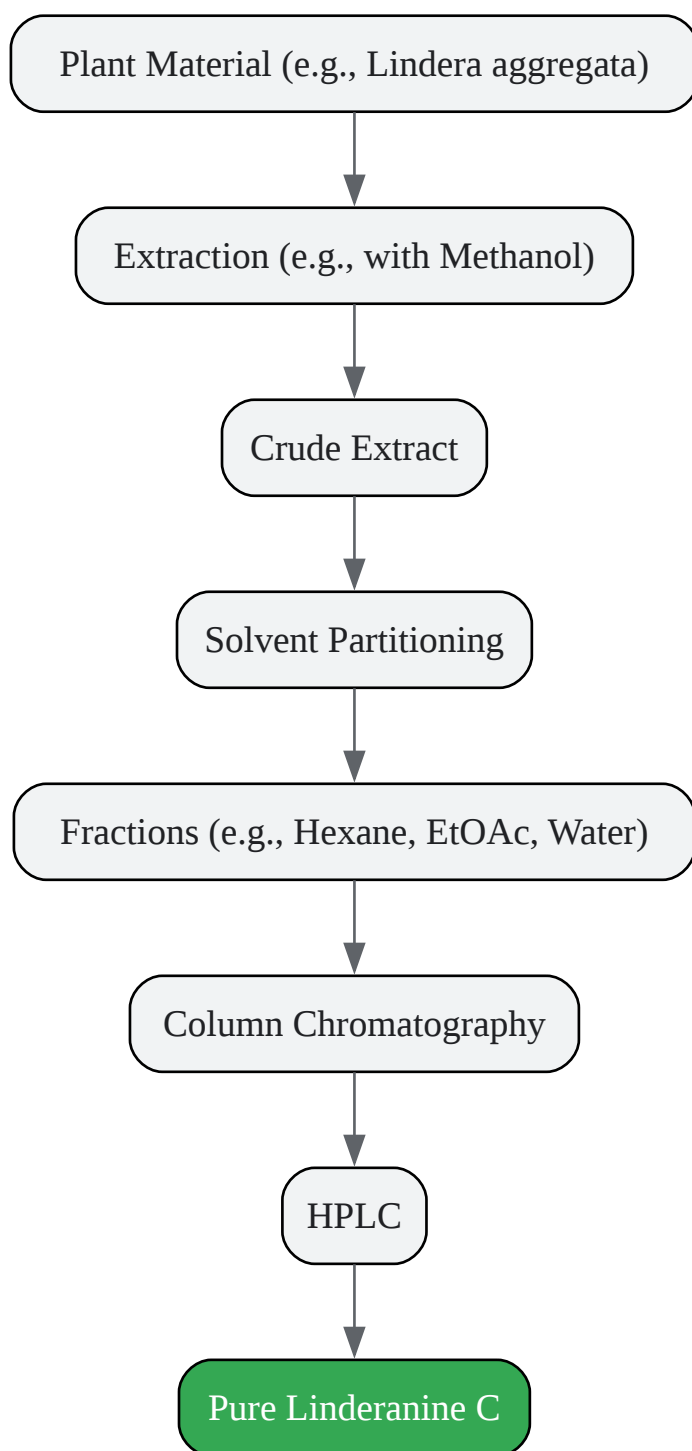
Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of a natural product like **Linderanine C**.

Isolation of Linderanine C

A general procedure for isolating sesquiterpene lactones from plant material involves the following steps:

- **Extraction:** The dried and powdered plant material (e.g., roots of *Lindera aggregata*) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Solvent Partitioning:** The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.[\[10\]](#)
- **Chromatography:** The resulting fractions are subjected to various chromatographic techniques for further purification. This may include:
 - **Column Chromatography:** Using silica gel or other stationary phases to separate compounds based on their affinity to the stationary phase.[\[7\]](#)
 - **High-Performance Liquid Chromatography (HPLC):** A high-resolution separation technique often used for the final purification of compounds.[\[7\]](#)



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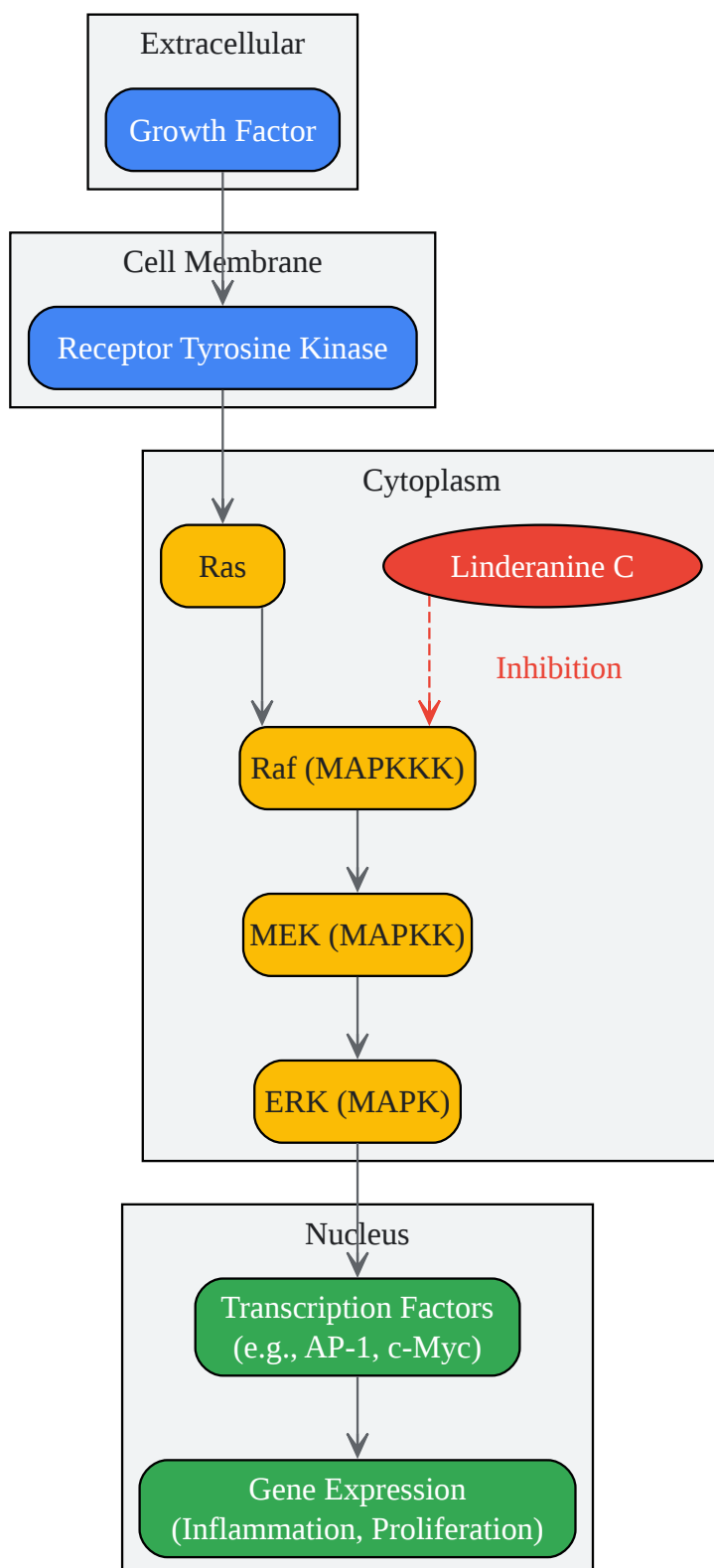
A general workflow for the isolation of natural products.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) at a specific frequency (e.g., 500 MHz for ^1H and 125 MHz for ^{13}C). The sample is dissolved in a deuterated solvent (e.g., CDCl_3) with tetramethylsilane (TMS) as an internal standard.[\[11\]](#)[\[12\]](#)[\[13\]](#) 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish connectivity and finalize the structure.
- **Mass Spectrometry:** High-resolution mass spectra are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- **IR Spectroscopy:** IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **UV-Vis Spectroscopy:** UV-Vis spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette. The sample is dissolved in a UV-transparent solvent, such as methanol or ethanol.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Signaling Pathway

Linderanine C has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[\[1\]](#) This pathway is a crucial regulator of many cellular processes, including inflammation, cell proliferation, and apoptosis.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)



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The MAPK signaling pathway and the inhibitory action of **Linderanine C**.

The diagram illustrates that upon stimulation by growth factors, a cascade of phosphorylation events is initiated, leading to the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression. **Linderanine C** is believed to exert its anti-inflammatory effects by inhibiting one of the upstream kinases in this pathway, such as Raf.

Conclusion

While a complete spectroscopic dataset for **Linderanine C** remains to be fully compiled and made publicly available, this guide provides a framework for understanding its chemical characterization. The representative data and general experimental protocols offer valuable insights for researchers in the field of natural product chemistry and drug discovery. Furthermore, the elucidation of its interaction with the MAPK signaling pathway opens avenues for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully characterize **Linderanine C** and explore its therapeutic potential.

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